molecular formula C20H28O B1669046 Cingestol CAS No. 16915-71-2

Cingestol

Cat. No. B1669046
CAS RN: 16915-71-2
M. Wt: 284.4 g/mol
InChI Key: HSYWFJBHXIUUCZ-JBKQDOAHSA-N
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Description

Molecular Structure Analysis

Cingestol has a molecular formula of C20H28O . Its average mass is 284.436 Da and its mono-isotopic mass is 284.214020 Da . The ChemSpider ID for Cingestol is 10128646 .


Physical And Chemical Properties Analysis

Cingestol has a molecular formula of C20H28O . Its average mass is 284.436 Da and its mono-isotopic mass is 284.214020 Da . The ChemSpider ID for Cingestol is 10128646 .

Scientific Research Applications

Cardiac Remodeling and Dysfunction in Congestive Heart Failure

Research has shown that specific antiplatelet agents like sarpogrelate and cilostazol can be significant in managing peripheral vascular disease. A study by Sanganalmath et al. (2008) explored the hypothesis that these agents prevent cardiac remodeling and improve cardiac function in congestive heart failure due to myocardial infarction. The results indicated that treatment with these agents significantly improved various cardiac function parameters, although they had no effect on infarct size or associated QTc prolongation. Notably, cilostazol increased the incidence of arrhythmias and adversely affected patient mortality, highlighting the importance of careful consideration when using such treatments (Sanganalmath et al., 2008).

In Vitro Sperm Penetrability and Hormonal Equilibrium

A study by Aref et al. (1973) evaluated the action of low-dose progestogen oral contraceptive preparations, including Cingestol, on in vitro sperm penetrability, endometrial histology, and ovarian function. This study demonstrated that these compounds, including Cingestol, achieve their contraceptive effect through interference with sperm migration in the cervical mucus and alteration of endometrial morphology. The findings provide insight into the multi-faceted mechanisms of action of low-dose progestogens like Cingestol (Aref et al., 1973).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,8,15-18,21H,4-7,9-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWFJBHXIUUCZ-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCCCC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCCCC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168666
Record name Cingestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cingestol

CAS RN

16915-71-2
Record name Cingestol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16915-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cingestol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cingestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cingestol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINGESTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLJ9702J11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PM Kićović, S Kovacević, LJ Djokic… - … journal of fertility, 1974 - pubmed.ncbi.nlm.nih.gov
Clinical evaluation of a new low dose progestagen-only contraceptive containing cingestol Clinical evaluation of a new low dose progestagen-only contraceptive containing cingestol …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
PM Kicovic, B Behlilovic, R Barklaja… - …, 1974 - pubmed.ncbi.nlm.nih.gov
Effects of low-dose cingestol on blood coagultation: a long term follow-up Effects of low-dose cingestol on blood coagultation: a long term follow-up …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
I Aref, F Hefnawi, O Kandil, MTA Aziz - Fertility and Sterility, 1973 - Elsevier
… Four types of minipills were used in the study: cingestol 0.25 mg., a 19-norsteroid, chemically it is 17 a ethynyl-Ll5-estern 17 (j-al, structurally related to Lynestrenol; quingestanol acetate …
Number of citations: 23 www.sciencedirect.com
I Aref, F Hefnawi, O Kandil - Contraception, 1973 - Elsevier
… However, a corpus luteum haematoma was observed in a patient using cingestol for 6 … on cycle day 18 from a participant receiving continuous daily cingestol 250 pg for 6 months. …
Number of citations: 11 www.sciencedirect.com
IPC Class, A USPC - 2011 - patentsencyclopedia.com
Hydrophilic N-linked pharmaceutical compositions, methods of their preparation and use in neuraxial drug delivery comprising a glycosyl CNS acting prodrug compound covalently N-…
Number of citations: 0 www.patentsencyclopedia.com
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 www.google.com
R HUSSA, M FISCHER-COLBRIE, J LAPOINTE… - ic.gc.ca
La présente invention a trait à des procédés et des produits pour la détection de molécules indicatives de la fibronectine oncofoetale dans des échantillons. L'invention a également trait …
Number of citations: 2 www.ic.gc.ca
EV Mackay, SK Khoo… - Medical Journal of …, 1976 - Wiley Online Library
Recent and significant developments In the field of fertility control are reviewed. Consideration Is given to new aspects of existing methods, recent modifications to steroidal formulations …
Number of citations: 4 onlinelibrary.wiley.com
World Health Organization - 1981 - apps.who.int
SEKUElles femelleS SUI le Page 1 Ce rapport exprime les vues collectives d'un groupe international d'experts et ne représente pas nécessairement les décisions ou la politique …
Number of citations: 2 apps.who.int
KS Moghissi - Regulation of Human Fertility, 1976 - Wayne State University Press Detroit …
Number of citations: 4

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